molecular formula C7H12O5 B14527636 methyl (5S)-5,6-dihydroxy-4-oxohexanoate CAS No. 62797-08-4

methyl (5S)-5,6-dihydroxy-4-oxohexanoate

Cat. No.: B14527636
CAS No.: 62797-08-4
M. Wt: 176.17 g/mol
InChI Key: SBLWCDQWIUTZCA-LURJTMIESA-N
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Description

Methyl (5S)-5,6-dihydroxy-4-oxohexanoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5S)-5,6-dihydroxy-4-oxohexanoate typically involves the use of starting materials that contain the necessary functional groups. One common synthetic route includes the oxidation of a precursor compound followed by esterification. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the esterification step may require acidic catalysts like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (5S)-5,6-dihydroxy-4-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl (5S)-5,6-dihydroxy-4-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (5S)-5,6-dihydroxy-4-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes such as energy production and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5S)-5-hydroxy-4-oxohexanoate
  • Methyl (5S)-5,6-dihydroxy-4-oxopentanoate

Uniqueness

Methyl (5S)-5,6-dihydroxy-4-oxohexanoate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62797-08-4

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

methyl (5S)-5,6-dihydroxy-4-oxohexanoate

InChI

InChI=1S/C7H12O5/c1-12-7(11)3-2-5(9)6(10)4-8/h6,8,10H,2-4H2,1H3/t6-/m0/s1

InChI Key

SBLWCDQWIUTZCA-LURJTMIESA-N

Isomeric SMILES

COC(=O)CCC(=O)[C@H](CO)O

Canonical SMILES

COC(=O)CCC(=O)C(CO)O

Origin of Product

United States

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